molecular formula C11H9NO3 B1419012 3-(2,3-Dihydro-1,4-benzodioxin-5-yl)-3-oxopropanenitrile CAS No. 1155140-22-9

3-(2,3-Dihydro-1,4-benzodioxin-5-yl)-3-oxopropanenitrile

Cat. No. B1419012
M. Wt: 203.19 g/mol
InChI Key: DOTZGDJJMFXCHD-UHFFFAOYSA-N
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Description

The compound “3-(2,3-Dihydro-1,4-benzodioxin-5-yl)-3-oxopropanenitrile” appears to contain a 2,3-dihydro-1,4-benzodioxin moiety, which is a bicyclic structure consisting of a benzene ring fused to a 1,4-dioxin ring . This moiety is found in various compounds and can have different properties depending on the other groups attached to it .


Molecular Structure Analysis

The molecular structure of “3-(2,3-Dihydro-1,4-benzodioxin-5-yl)-3-oxopropanenitrile” would likely be characterized by the presence of the 2,3-dihydro-1,4-benzodioxin ring, along with a nitrile group (-CN) and a carbonyl group (C=O) attached to the same carbon .


Chemical Reactions Analysis

The chemical reactivity of “3-(2,3-Dihydro-1,4-benzodioxin-5-yl)-3-oxopropanenitrile” would likely be influenced by the presence of the nitrile and carbonyl groups, both of which are polar and can participate in various chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(2,3-Dihydro-1,4-benzodioxin-5-yl)-3-oxopropanenitrile” would be influenced by its molecular structure. The presence of the nitrile and carbonyl groups could affect its polarity, solubility, and reactivity .

Scientific Research Applications

  • Synthesis of Heterocyclic Compounds : This compound has been used in the synthesis of various heterocyclic compounds. For instance, it has been involved in oxidative cyclizations to create 4,5-dihydrofuran-3-carbonitriles containing heterocycles, offering a method for creating complex organic structures (Yılmaz, Uzunalioğlu, & Pekel, 2005).

  • Antibacterial and Anti-inflammatory Applications : Some derivatives of 3-(2,3-Dihydro-1,4-benzodioxin-5-yl)-3-oxopropanenitrile have been synthesized with potential antibacterial properties and as possible therapeutic agents for inflammatory ailments. These include N-(alkyl/aralkyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamides, which displayed inhibitory activity against various bacterial strains and lipoxygenase enzyme (Abbasi et al., 2017).

  • Antidepressant Properties : Certain derivatives have been explored for their antidepressant properties. For example, compounds derived from 2,3-dihydro-(1,4-benzodioxin-5-yl)piperazine and benzo[b]thiophene have shown promising results as dual antidepressant drugs, indicating potential applications in mental health therapeutics (Silanes et al., 2004).

  • Applications in Synthesizing Novel Compounds : This compound has been utilized in the synthesis of novel polysubstituted thiopene and 1,3,4-thiadiazole derivatives. Such synthetic applications highlight its versatility in creating new chemical entities with potential pharmacological applications (Farag, Dawood, & Kandeel, 1997).

properties

IUPAC Name

3-(2,3-dihydro-1,4-benzodioxin-5-yl)-3-oxopropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3/c12-5-4-9(13)8-2-1-3-10-11(8)15-7-6-14-10/h1-3H,4,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOTZGDJJMFXCHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C=CC=C2O1)C(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,3-Dihydro-1,4-benzodioxin-5-yl)-3-oxopropanenitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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